![molecular formula C7H9BrN2O2 B1383179 6-Bromo-2,4-dimethoxypyridin-3-amine CAS No. 1989659-78-0](/img/structure/B1383179.png)
6-Bromo-2,4-dimethoxypyridin-3-amine
Overview
Description
6-Bromo-2,4-dimethoxypyridin-3-amine is a chemical compound with the empirical formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It belongs to the class of pyridine derivatives and contains bromine, nitrogen, carbon, and hydrogen atoms. The compound’s structure consists of a pyridine ring substituted with two methoxy groups (–OCH3) at positions 2 and 4, as well as a bromine atom at position 6.
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dimethoxypyridin-3-amine involves several steps. While I don’t have specific synthetic procedures for this compound, researchers have explored various methods to prepare it. These methods may include bromination of a suitable precursor or modification of existing pyridine derivatives. Further investigation into the literature would provide detailed synthetic routes .
Scientific Research Applications
Synthesis of Imidazopyridines
6-Bromo-2,4-dimethoxypyridin-3-amine: is utilized in the synthesis of imidazopyridines, which are compounds of significant interest due to their diverse pharmacological properties. A novel method involving microwave irradiation has been developed to synthesize 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, which is characterized by various analytical techniques such as NMR, IR, LCMS, and elemental analysis .
Creation of Pyrido[2,3-d]pyrimidines
This compound serves as a precursor in the efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines under microwave irradiation. These derivatives are prepared in high yields and are of interest due to their potential as fungicides, antiviral, antimicrobial, and anticancer agents .
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The compound is involved in palladium-catalyzed Suzuki cross-coupling reactions. This process is used to synthesize a series of novel pyridine derivatives, which are important in the development of various pharmaceuticals .
properties
IUPAC Name |
6-bromo-2,4-dimethoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-4-3-5(8)10-7(12-2)6(4)9/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYANZWTNOYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dimethoxypyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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